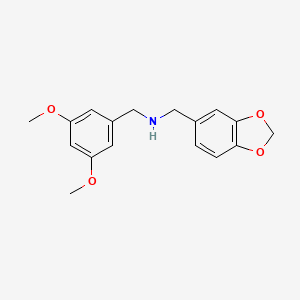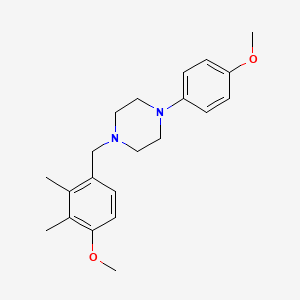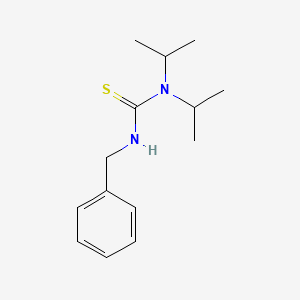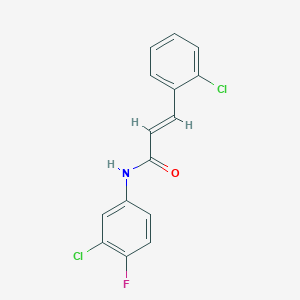![molecular formula C15H14ClN3O3 B5693155 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide, also known as CRID3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CRID3 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in a variety of cellular processes, including inflammation, immune response, and cell proliferation.
作用机制
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit and preventing its activation. This results in the inhibition of the phosphorylation and subsequent degradation of IκBα, which normally allows the translocation of NF-κB to the nucleus and the activation of downstream target genes.
Biochemical and Physiological Effects
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can reduce the growth of tumors in animal models of cancer. Additionally, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to reduce inflammation in animal models of autoimmune disorders and inflammatory conditions.
实验室实验的优点和局限性
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the NF-κB signaling pathway.
However, there are also limitations to the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in vivo can be challenging due to its poor bioavailability and rapid clearance from the body.
未来方向
There are several future directions for the study of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in the treatment of cancer, autoimmune disorders, and inflammatory conditions. Additionally, the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation.
合成方法
The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves several steps, including the reaction of 4-pyridinecarboximidamide with 2-(3-chlorophenoxy)propanoyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 95%.
科学研究应用
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in a variety of cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been implicated in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-13-4-2-3-12(16)9-13)15(20)22-19-14(17)11-5-7-18-8-6-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIPCXHSSDZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)


![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)